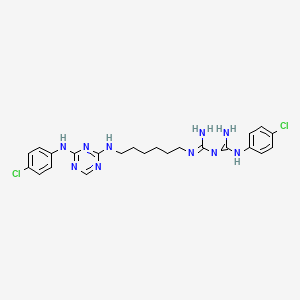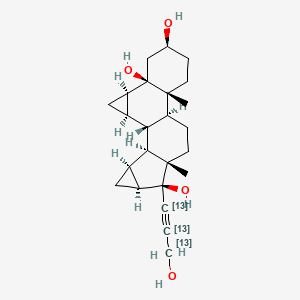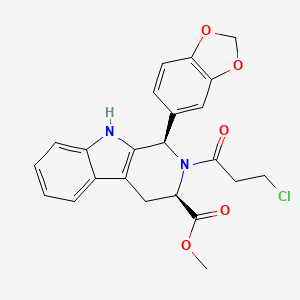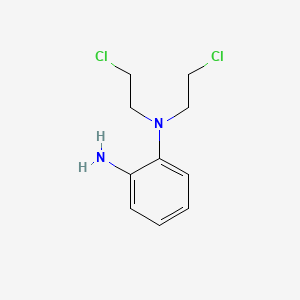![molecular formula C13H19BrO2 B13850682 3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
3-[4-(4-Bromobutoxy)phenyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-Bromobutoxy)phenyl]propan-1-ol is an organic compound with the molecular formula C13H19BrO2. It is a brominated phenylpropanol derivative, which is often used as an intermediate in the synthesis of various chemical compounds. This compound is characterized by the presence of a bromobutoxy group attached to a phenyl ring, which is further connected to a propanol chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Bromobutoxy)phenyl]propan-1-ol typically involves the reaction of 4-bromobutanol with 4-hydroxyphenylpropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
3-[4-(4-Bromobutoxy)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[4-(4-Bromobutoxy)phenyl]propanal or 3-[4-(4-Bromobutoxy)phenyl]propanone.
Reduction: Formation of 3-[4-(4-Butoxy)phenyl]propan-1-ol.
Substitution: Formation of 3-[4-(4-Azidobutoxy)phenyl]propan-1-ol or 3-[4-(4-Thiobutoxy)phenyl]propan-1-ol.
科学的研究の応用
3-[4-(4-Bromobutoxy)phenyl]propan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[4-(4-Bromobutoxy)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The bromobutoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, resulting in specific biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)propan-1-ol
- 3-(3,4-Dimethoxyphenyl)propan-1-ol
- 3-(4-Methoxyphenyl)propan-1-ol
Uniqueness
3-[4-(4-Bromobutoxy)phenyl]propan-1-ol is unique due to the presence of the bromobutoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it valuable for synthetic and industrial applications.
特性
分子式 |
C13H19BrO2 |
|---|---|
分子量 |
287.19 g/mol |
IUPAC名 |
3-[4-(4-bromobutoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H19BrO2/c14-9-1-2-11-16-13-7-5-12(6-8-13)4-3-10-15/h5-8,15H,1-4,9-11H2 |
InChIキー |
UIOFOGDRFCECOB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCO)OCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B13850628.png)

![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)
![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)


![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)

![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)
